molecular formula C19H17NO3S B2536233 N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 868154-34-1

N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2536233
CAS No.: 868154-34-1
M. Wt: 339.41
InChI Key: PPKRADZOGNZYQN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a phenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylamine with 5-[(phenylsulfanyl)methyl]furan-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
  • N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]thiophene-2-carboxamide
  • N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]pyrrole-2-carboxamide

Uniqueness

This compound is unique due to its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-17-10-6-5-9-16(17)20-19(21)18-12-11-14(23-18)13-24-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKRADZOGNZYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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